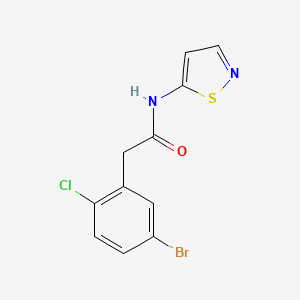![molecular formula C18H16BrFN4O B7431877 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells. It has also been investigated for its antiviral properties, as it inhibits the replication of viruses. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and replication. It may also interact with certain receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the replication of viruses by interfering with viral protein synthesis. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol in lab experiments is its potential for use as a fluorescent probe for imaging biological systems. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol. One direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the investigation of its potential use in combination with other drugs for enhanced anticancer or antiviral activity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol involves a series of chemical reactions. The starting materials are 2-bromobenzaldehyde, 3-fluoroaniline, and cyanuric chloride. The reaction is carried out in the presence of a base and a solvent. The final product is obtained after purification and characterization.
properties
IUPAC Name |
3-(2-bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4O/c19-15-7-2-1-6-14(15)16(8-9-25)23-18-22-11-21-17(24-18)12-4-3-5-13(20)10-12/h1-7,10-11,16,25H,8-9H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQTRQXZPGPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)NC2=NC=NC(=N2)C3=CC(=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-[[4-[(2-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431809.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)

![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)